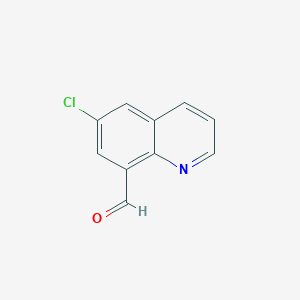
6-Chloroquinoline-8-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloroquinoline-8-carbaldehyde is a chemical compound with the molecular formula C10H6ClNO and a molecular weight of 191.62 .
Synthesis Analysis
The synthesis of 6-Chloroquinoline-8-carbaldehyde involves a two-stage process. The first stage involves the reaction of morpholine with N-chloro-succinimide in tetrahydrofuran at 20℃ for 0.333333h. The second stage involves the reaction of 6-chloroquinoline-8-carbaldehyde with silver hexafluoroantimonate and dichloro(pentamethylcyclopentadienyl)rhodium (III) dimer in tetrahydrofuran at 20℃ for 12h .Molecular Structure Analysis
The InChI code for 6-Chloroquinoline-8-carbaldehyde is 1S/C10H6ClNO/c11-9-4-7-2-1-3-12-10(7)8(5-9)6-13/h1-6H .Chemical Reactions Analysis
Quinoline derivatives, including 6-Chloroquinoline-8-carbaldehyde, have been synthesized using various protocols, such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These classical synthesis protocols have been modified with eco-friendly chemical processes .Physical And Chemical Properties Analysis
6-Chloroquinoline-8-carbaldehyde is a solid substance . It has a molecular weight of 191.62 . The InChI code for this compound is 1S/C10H6ClNO/c11-9-4-7-2-1-3-12-10(7)8(5-9)6-13/h1-6H .Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivatives
6-Chloroquinoline-8-carbaldehyde and its analogs, such as 2-chloroquinoline-3-carbaldehyde, have been a subject of significant interest in the field of organic chemistry due to their potential in synthesizing fused or binary heterocyclic systems. The versatility of these compounds is evident from their applications in synthesizing a variety of biologically important compounds, including benzo[3,4‐h][1,6]naphthyridines and other quinoline derivatives through reactions like the Friedländer condensation (Rote et al., 2011; Hamama et al., 2018).
Biological Applications
Biologically, derivatives of 6-Chloroquinoline-8-carbaldehyde have been found to exhibit a broad spectrum of activities. The synthesis of N1,N4-bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine derivatives from 2-chloroquinoline-3-carbaldehydes has shown potential as inhibitors of AKT1, an enzyme encoded by the AKT1 gene in humans, implicating their use in cancer treatment (Ghanei et al., 2016). Furthermore, quinoline derivatives, including those related to 6-Chloroquinoline-8-carbaldehyde, have demonstrated strong corrosion inhibition properties on metal surfaces, which is critical in industrial applications (Lgaz et al., 2017).
Antimicrobial and Antioxidant Properties
Additionally, these compounds have been researched for their antimicrobial and antioxidant properties. Quinoline derivatives synthesized through various methods have shown potent activity against bacterial strains like Pseudomonas aeruginosa and Escherichia coli. Moreover, these compounds exhibited moderate antioxidant activity, suggesting their potential use in therapeutic applications (Zeleke et al., 2020).
Material Science and Industrial Applications
In material science and industrial applications, the synthesis and modification of chitosan with 2-chloroquinoline-3-carbaldehyde have led to the creation of novel biomaterials with enhanced antibacterial and nontoxic characteristics, suggesting their potential use in biology and medicine (Haj et al., 2020).
Safety and Hazards
6-Chloroquinoline-8-carbaldehyde is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, to wear protective gloves/clothing/eye protection/face protection, and to use only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
6-Chloroquinoline-8-carbaldehyde is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives have been found to target various biological compounds, including antimalarial , antimicrobial , antimycobacterial , antidepressant , anticonvulsant , antiviral , anticancer , antihypertensive , platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory , antiinflammatory , antioxidant , and anti-human immunodeficiency virus (HIV) agents .
Mode of Action
Quinoline derivatives are known to inhibit dna synthesis by promoting the cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways due to their broad range of biological targets .
Result of Action
Given the broad range of biological targets of quinoline derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
6-chloroquinoline-8-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-9-4-7-2-1-3-12-10(7)8(5-9)6-13/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFSBYVHCVFWQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloroquinoline-8-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

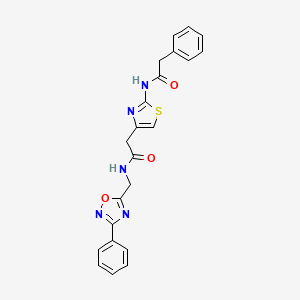

![3-methyl-2-(4-methylbenzyl)-7-(4-methylphenyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2756686.png)
![8-(trifluoromethoxy)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B2756687.png)
![N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)isonicotinamide](/img/structure/B2756689.png)
![2-methyl-5-(m-tolyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2756692.png)
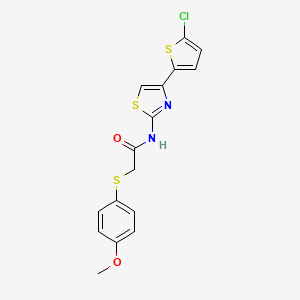
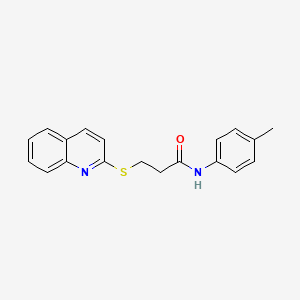

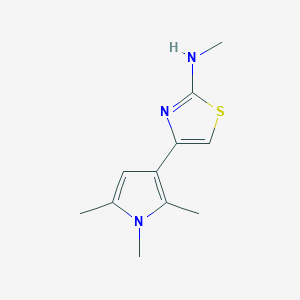
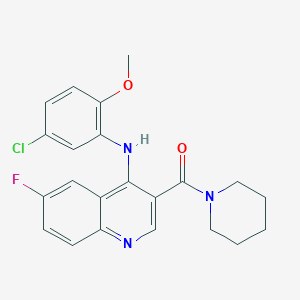
![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]thiophene-2-carboxamide](/img/structure/B2756704.png)

![(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2756706.png)